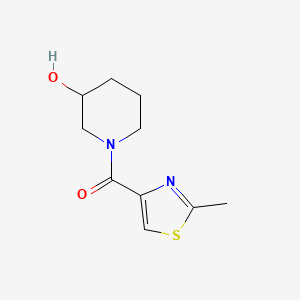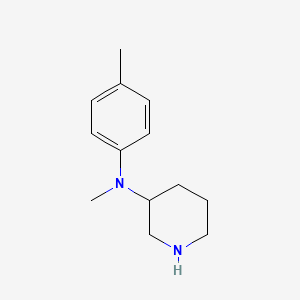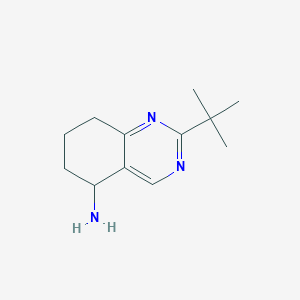
3-(3-Fluoro-4-methylphenyl)propan-1-amine
Overview
Description
3-(3-Fluoro-4-methylphenyl)propan-1-amine, also known as 3-Fluoro-4-methylphenylamine or FMPA, is an organic compound that has been used in various scientific research applications. It is a fluorinated amine that has been studied for its potential as an inhibitor of cytochrome P450 enzymes and its ability to interact with other molecules in the body.
Scientific Research Applications
Synthesis and Antitumor Activity
The compound has been implicated in the synthesis of derivatives with potential antitumor activities. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and showed inhibition of some cancer cell lines' proliferation, indicating its potential in cancer research and treatment applications (Xuechen Hao et al., 2017).
Preclinical Evaluation of Amino Acid Prodrugs
Novel amino acid prodrugs of antitumor benzothiazoles, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have been studied for their selective, potent antitumor properties in vitro and in vivo. These compounds are metabolically activated and have been shown to be effective against certain types of cancer, demonstrating the role of 3-(3-fluoro-4-methylphenyl)propan-1-amine derivatives in developing new cancer therapies (T. Bradshaw et al., 2002).
Characterization of Cathinones
Research into the structural characterization of cathinones, including derivatives similar in structure to this compound, has been conducted. Studies on compounds like 2-(ethylamino)-1-(4-methylphenyl)propan-1-one have provided insights into their chemical and physical properties, contributing to a better understanding of their potential applications and effects (J. Nycz et al., 2011).
Antibacterial and Antioxidant Activities
The synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives has shown significant antibacterial activity, indicating potential applications in developing new antimicrobial agents. This research highlights the versatility of this compound derivatives in various biomedical applications (Н. С. Арутюнян et al., 2012).
Pharmacokinetic Studies of Designer Stimulants
Pharmacokinetic data on compounds such as 3-Fluorophenmetrazine, a derivative related to this compound, are crucial for understanding their behavior in biological systems. Such studies are essential for interpreting clinical and forensic cases related to novel psychoactive substances (Christina Grumann et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-(3-Fluoro-4-methylphenyl)propan-1-amine is the serotonin reuptake transporter protein . This protein is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
This compound interacts with its target by blocking the reuptake transporter protein The increased serotonin levels can then bind to the postsynaptic receptor .
Biochemical Pathways
The blocking of the serotonin reuptake transporter protein affects the serotonin signaling pathway . By increasing the availability of serotonin in the synaptic cleft, this compound enhances serotonin signaling. This can lead to downstream effects such as improved mood and reduced symptoms of depression .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body . The metabolism and elimination of these compounds can vary, affecting their bioavailability .
Result of Action
The result of the action of this compound is an increase in serotonin signaling. This can lead to molecular and cellular effects such as changes in gene expression, neuron growth, and neuron firing patterns . These changes can translate into observable effects such as improved mood and reduced symptoms of depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetics, age, and health status can influence how a person responds to the compound .
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGWEGLGVQPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464955.png)
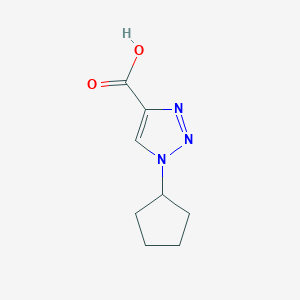
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)
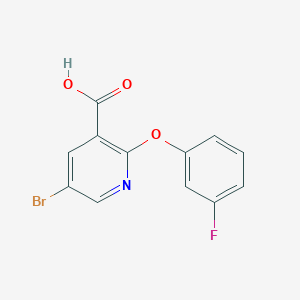

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)
